molecular formula C16H19NO4 B8365254 Diethyl 3-cyano-3-phenylpentanedioate

Diethyl 3-cyano-3-phenylpentanedioate

Cat. No. B8365254
M. Wt: 289.33 g/mol
InChI Key: VFIQYNCJSDGNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 3-cyano-3-phenylpentanedioate is a useful research compound. Its molecular formula is C16H19NO4 and its molecular weight is 289.33 g/mol. The purity is usually 95%.
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properties

Product Name

Diethyl 3-cyano-3-phenylpentanedioate

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

diethyl 3-cyano-3-phenylpentanedioate

InChI

InChI=1S/C16H19NO4/c1-3-20-14(18)10-16(12-17,11-15(19)21-4-2)13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3

InChI Key

VFIQYNCJSDGNGB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)(C#N)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Combine phenylacetonitrile (175.5 g, 1.5 mol) and tetrahydrofuran (1.95 L). Cool to about 0° C. Add dropwise over about 15 minutes, a solution of sodium bis(trimethylsilyl)amide (3.2 L, 1 M in tetrahydrofuran, 3.2 mol). When the addition is complete, warm the reaction mixture to ambient temperature and allow to stir for 1 hour. Transfer the above solution over about 45 minutes into a cooled (about −20° C.) solution of ethyl bromoacetate (510 g, 3.05 mol) in tetrahydrofuran (1.95 L). Warm to ambient temperature and allow to stir. After 18 hours, dilute with diethyl ether (3 L) and water (1.5 L). Extract twice with saturated aqueous solution of ammonium chloride (2.25 L) and then brine. Dry the organic layer over MgSO4, filter, and concentrate in vacuo to obtain a residue. Distill the residue by bulb-to-bulb distillation to give the title compound: bp; 180-190° C. at 30 mm of Hg. Elemental Analysis calculated for C16H19NO4: C, 66.43; H, 6.62; N, 4.84. Found: C, 66.34; H, 6.57; N, 4.82.
Quantity
175.5 g
Type
reactant
Reaction Step One
Quantity
3.2 L
Type
reactant
Reaction Step Two
Quantity
510 g
Type
reactant
Reaction Step Three
Quantity
1.95 L
Type
solvent
Reaction Step Three
Quantity
3 L
Type
solvent
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four
Quantity
1.95 L
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of benzyl cyanide (11.7 g, 100 mmol) in anhydrous THF (100 mL) was added slowly the solution of LiHMDS in THF (1 M, 200 mL, 200 mmol) at −78° C. in a dry-ice/acetone bath. After addition, the mixture was warmed to rt, stirred for 1 h, cooled to −78° C., and added ethyl bromoacetate (32.9 g, 198 mmol) dropwise. After addition, the reaction mixture was stirred at rt overnight. When TLC showed that the benzyl cyanaide was consumed, the reaction mixture was quenched with satd aq NH4Cl (150 mL), and extracted with EtOAc (3×150 mL). The combined organic layers were washed with satd aq NaHCO3 (150 mL) and brine (150 mL), dried over Na2SO4, and concentrated to give the crude final product, which was purified by chromatography on a silica gel column eluted with PE/EtOAc=50:1-10:1 to give diethyl 3-cyano-3-phenylpentanedioate (10.6 g, yield 37%) as brown oil. 1H NMR (CDCl3 400 MHz): δ 7.45 (d, 2H), 7.37 (t, 2H), 7.28 (t, 1H), 4.06 (q, 4H), 3.2 (m, 4H), 1.12 (t, 6H).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
benzyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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